4-(3,4-Difluorophenyl)piperidine
Overview
Description
4-(3,4-Difluorophenyl)piperidine is an organic compound with the chemical formula C11H13F2N. It is a white solid that is stable at room temperature.
Mechanism of Action
Target of Action
The primary target of 4-(3,4-Difluorophenyl)piperidine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a key player in the development of Alzheimer’s disease .
Mode of Action
It is known that the compound interacts with its target, beta-secretase 1, potentially inhibiting its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the progression of Alzheimer’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the production of beta-amyloid peptide. By inhibiting Beta-secretase 1, the compound could disrupt the amyloidogenic pathway, which involves the sequential cleavage of the amyloid precursor protein (APP) by Beta-secretase 1 and gamma-secretase .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on Beta-secretase 1. By inhibiting this enzyme, the compound could reduce the production of beta-amyloid peptide, potentially alleviating the symptoms of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)piperidine can be achieved through several methods. One common approach involves the use of electrophilic substitution reactions and coupling reactions. For example, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a wide range of functionalized piperidine derivatives .
Scientific Research Applications
4-(3,4-Difluorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Difluorophenyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
Uniqueness
4-(3,4-Difluorophenyl)piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
4-(3,4-difluorophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKKPHNOXOTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585661 | |
Record name | 4-(3,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-67-4 | |
Record name | 4-(3,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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